

# Application Note: Analysis of Ranitidine Hydrochloride Using HPLC-UV

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## Compound of Interest

Compound Name: *Ranitidine*

Cat. No.: *B014927*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Ranitidine** hydrochloride is a histamine H<sub>2</sub>-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.<sup>[1][2]</sup> High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accepted method for the quantitative analysis of **ranitidine** hydrochloride in pharmaceutical dosage forms, ensuring quality control and stability assessment. This application note provides a detailed protocol for the analysis of **ranitidine** hydrochloride in tablets and oral solutions using a stability-indicating RP-HPLC method.

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes typical chromatographic conditions for the analysis of **ranitidine** hydrochloride.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition 1	Condition 2	Condition 3
Column	C18 (250 mm x 4.6 mm, 5 µm)[3][4]	CN (250 x 4.6 mm, 10 µm)[1]	NH2 column[5]
Mobile Phase	0.1 M Orthophosphoric acid (pH 3.0): Methanol (35:65 v/v)[3][6]	Buffer (pH 5): Acetonitrile (70:30 v/v) [1]	Methanol: 0.1 M Ammonium Acetate (pH 6.7) (85:15 v/v)[2] [5]
Flow Rate	1.0 mL/min[3][6]	Not Specified	Not Specified
Injection Volume	20 µL[7]	30 µL[1]	Not Specified
Detection Wavelength	280 nm[3][6]	Not Specified	322 nm[2]
Temperature	Ambient	25 °C[1]	Not Specified

## Preparation of Solutions

### a) Standard Stock Solution:

- Accurately weigh about 60 mg of **Ranitidine** Hydrochloride Reference Standard (RS).[6]
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 600 µg/mL.[6]
- From this stock solution, further dilutions can be made to prepare working standard solutions of desired concentrations (e.g., 100 µg/mL).[4]

### b) Sample Preparation (Tablets):

- Weigh and finely powder not fewer than 10 tablets.[1]
- Accurately weigh a portion of the powder equivalent to 75 mg of **ranitidine** and transfer it to a volumetric flask.[6]

- Add a suitable volume of mobile phase, sonicate for about 10 minutes to dissolve the drug, and then dilute to the final volume with the mobile phase.[6]
- Filter the solution through a 0.45 µm membrane filter before injection.[8]

#### c) Sample Preparation (Oral Solution):

- Transfer an accurately measured volume of the oral solution (e.g., 2 mL, equivalent to 30 mg of **ranitidine**) into a 100 mL volumetric flask.[8]
- Add about 50 mL of the mobile phase and sonicate for 10 minutes.[8]
- Dilute to volume with the mobile phase to achieve a final concentration of about 300 µg/mL.[8]
- Centrifuge the solution at 4000 rpm for 10 minutes to remove any insoluble excipients and filter the supernatant through a 0.45 µm membrane filter.[8]

## Method Validation Parameters

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[8][9]

Table 2: Summary of Method Validation Data

Parameter	Result
Linearity Range	3-150 µg/mL[4]
Correlation Coefficient ( $R^2$ )	> 0.999[3]
Accuracy (% Recovery)	99.5% to 100.04%[3][6]
Precision (% RSD)	< 1.23%[3][6]
Limit of Detection (LOD)	1.17 µg/mL[4]
Limit of Quantification (LOQ)	3.55 µg/mL[4]

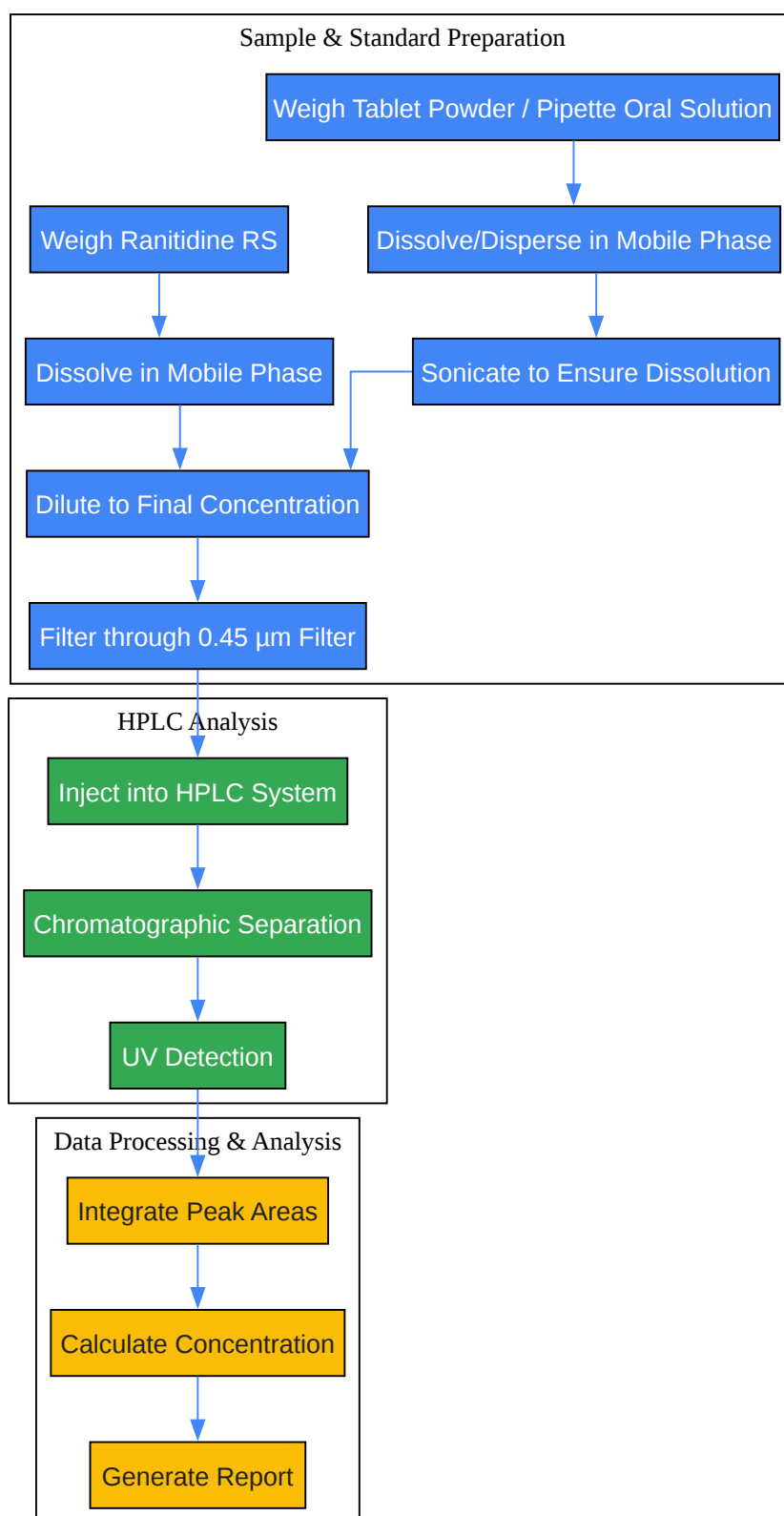
## Stability-Indicating Assay

To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted. **Ranitidine** is known to degrade under acidic, basic, and oxidative conditions.[8][9][10]

- Acid Degradation: Treat the sample solution with 0.1 N HCl at 60 °C for 30 minutes.[8]
- Base Degradation: Treat the sample solution with 0.1 N NaOH at 60 °C for 30 minutes.[8]
- Oxidative Degradation: Treat the sample solution with 1.0% H<sub>2</sub>O<sub>2</sub> at 60 °C for 30 minutes.[8]

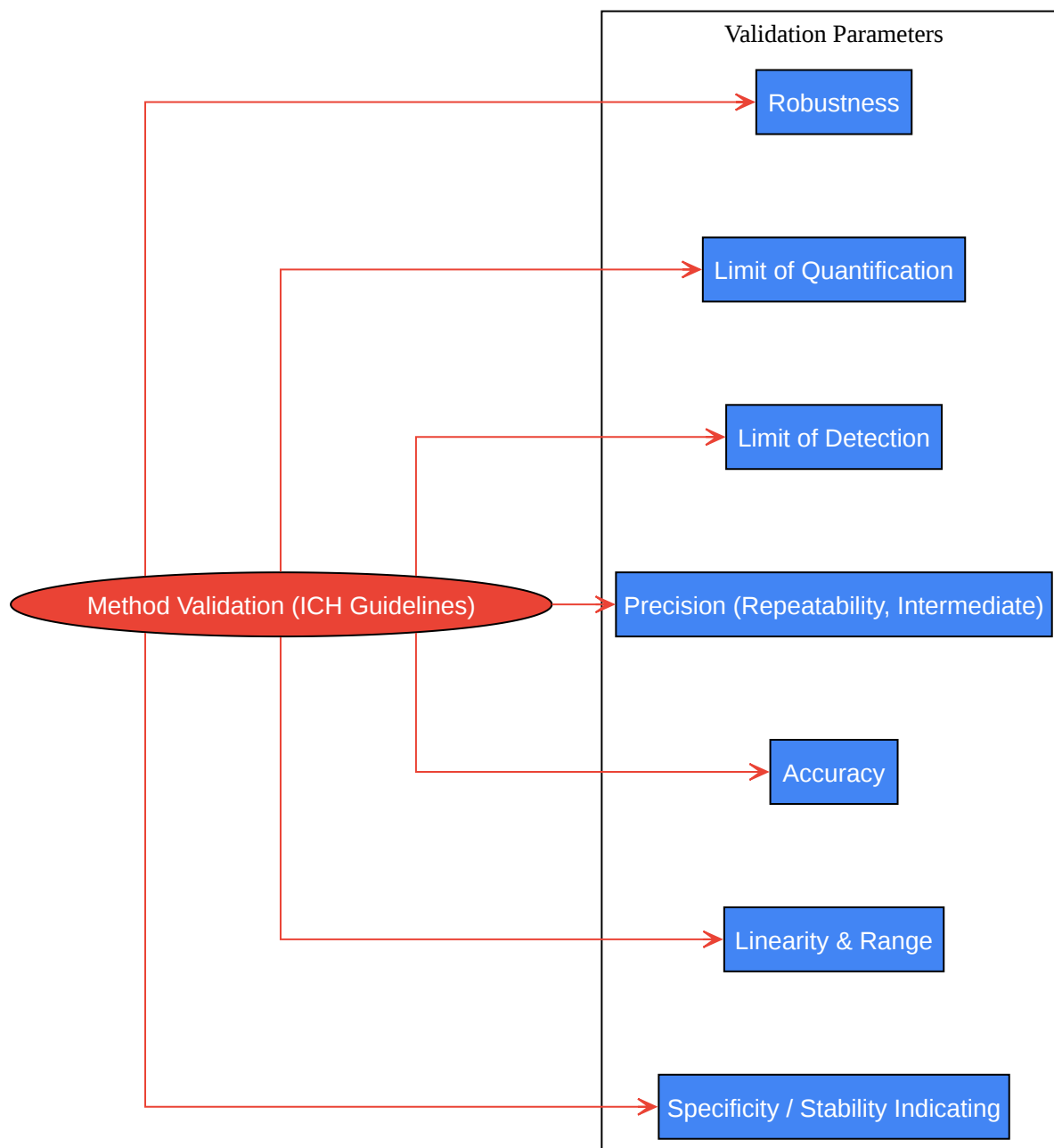
The developed HPLC method should be able to separate the **ranitidine** peak from any degradation products formed.[11]

## Visualizations



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Caption: Experimental workflow for HPLC analysis of **Ranitidine** Hydrochloride.



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Caption: Key parameters for HPLC method validation of **Ranitidine** Hydrochloride.

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